Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate
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Overview
Description
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is known for its unique bicyclic structure, which includes a carbamate functional group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate functional group allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- This compound
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both a hydroxyl and carbamate functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
72948-93-7 |
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Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C17H23NO3/c19-15(21-12-14-4-2-1-3-5-14)18-13-16-6-9-17(20,10-7-16)11-8-16/h1-5,20H,6-13H2,(H,18,19) |
InChI Key |
JJVWRJHCDPYZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CNC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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